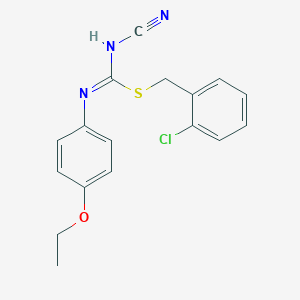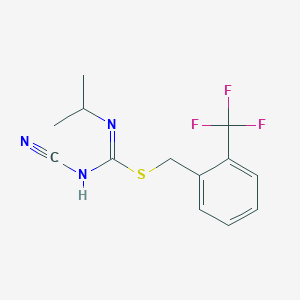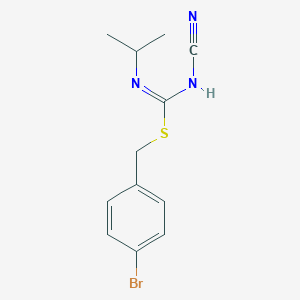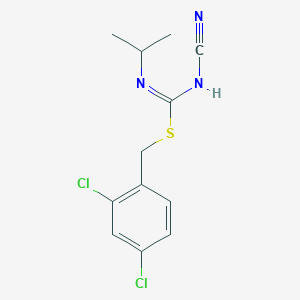![molecular formula C15H15N3S B460513 6-Ethyl-5-methyl-2-[(pyridin-3-ylmethyl)sulfanyl]nicotinonitrile CAS No. 370869-77-5](/img/structure/B460513.png)
6-Ethyl-5-methyl-2-[(pyridin-3-ylmethyl)sulfanyl]nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-5-methyl-2-[(pyridin-3-ylmethyl)sulfanyl]nicotinonitrile is an organic compound with the molecular formula C₁₅H₁₅N₃S It is a derivative of nicotinonitrile, featuring a pyridinylmethylsulfanyl group attached to the nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-5-methyl-2-[(pyridin-3-ylmethyl)sulfanyl]nicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridinylmethylsulfanyl Intermediate: This step involves the reaction of pyridine-3-methanethiol with an appropriate electrophile to form the pyridinylmethylsulfanyl intermediate.
Coupling with Nicotinonitrile Derivative: The intermediate is then coupled with a nicotinonitrile derivative under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).
Final Product Isolation: The reaction mixture is purified using techniques like column chromatography to isolate the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-5-methyl-2-[(pyridin-3-ylmethyl)sulfanyl]nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyridinylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinylmethylsulfanyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Ethyl-5-methyl-2-[(pyridin-3-ylmethyl)sulfanyl]nicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 6-Ethyl-5-methyl-2-[(pyridin-3-ylmethyl)sulfanyl]nicotinonitrile involves its interaction with specific molecular targets. The pyridinylmethylsulfanyl group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The nitrile group can also participate in interactions with nucleophilic sites on biomolecules, potentially leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Ethyl-5-methyl-2-[(pyridin-2-ylmethyl)sulfanyl]nicotinonitrile
- 6-Ethyl-5-methyl-2-[(pyridin-4-ylmethyl)sulfanyl]nicotinonitrile
- 6-Ethyl-5-methyl-2-[(pyridin-3-ylmethyl)thio]nicotinonitrile
Uniqueness
6-Ethyl-5-methyl-2-[(pyridin-3-ylmethyl)sulfanyl]nicotinonitrile is unique due to the specific positioning of the pyridinylmethylsulfanyl group at the 3-position of the pyridine ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to its isomers.
Properties
IUPAC Name |
6-ethyl-5-methyl-2-(pyridin-3-ylmethylsulfanyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c1-3-14-11(2)7-13(8-16)15(18-14)19-10-12-5-4-6-17-9-12/h4-7,9H,3,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXITZBMKGRJDFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(C=C1C)C#N)SCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
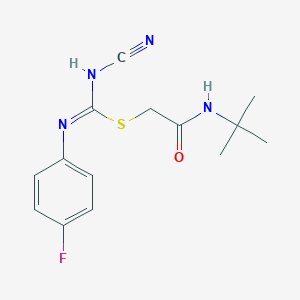
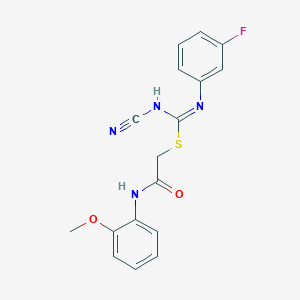
![2-oxo-2-[(1-phenylethyl)amino]ethyl N'-cyano-N-phenylimidothiocarbamate](/img/structure/B460432.png)
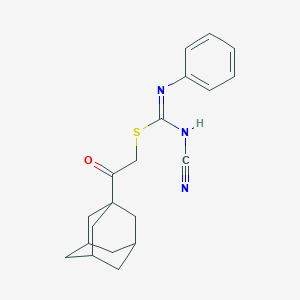
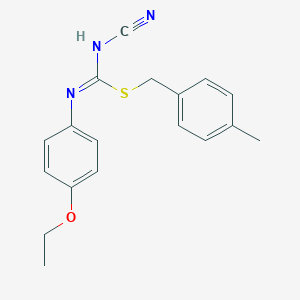
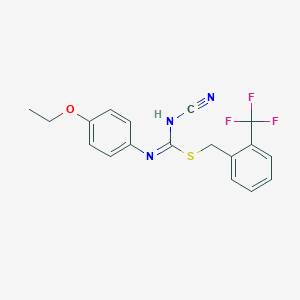
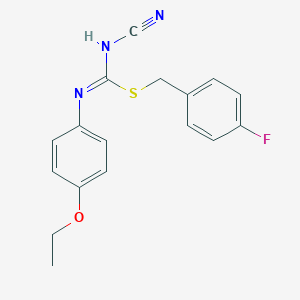
![N-[1-(adamantan-1-yl)ethyl]-2-[(N-cyano-N'-phenylcarbamimidoyl)sulfanyl]acetamide](/img/structure/B460442.png)
